molecular formula C11H8N2O5 B7784869 Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate CAS No. 163160-57-4

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate

Cat. No.: B7784869
CAS No.: 163160-57-4
M. Wt: 248.19 g/mol
InChI Key: SVYATAVBYMWSBG-UHFFFAOYSA-N
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Description

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate (CAS 163160-57-4) is a nitro-substituted indole derivative characterized by a glyoxylate ester group at the indole C3 position and a nitro group at the C5 position. Its molecular formula is C₁₁H₈N₂O₅, with a molecular weight of 248.19 g/mol. Its synthesis typically involves indole functionalization via electrophilic substitution or condensation reactions, as seen in related indole-glyoxylate derivatives .

Properties

IUPAC Name

methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)10(14)8-5-12-9-3-2-6(13(16)17)4-7(8)9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYATAVBYMWSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277206
Record name Methyl 5-nitro-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-57-4
Record name Methyl 5-nitro-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of 3-indoleacetic acid to introduce the nitro group at the 5-position. This is followed by esterification using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction under catalytic hydrogenation or metal-acid conditions, producing reactive intermediates like amines or hydroxylamines. This reaction is critical for generating bioactive indole derivatives:

  • Conditions : Hydrogen gas (1–3 atm) with palladium/charcoal or Raney nickel catalysts in methanol/ethanol at 25–50°C .

  • Products : 5-Amino-3-indolyl-2-oxoacetate derivatives, which are precursors for pharmaceuticals and agrochemicals .

  • Mechanism : Sequential electron transfer reduces the nitro group to NH₂, often accompanied by ester group stability under mild conditions.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis in acidic or basic media, yielding the corresponding carboxylic acid:

  • Conditions :

    • Acidic : HCl (6M) in dioxane/water (1:1), reflux for 4–6 hours .

    • Basic : NaOH (2M) in methanol/water, room temperature for 12 hours .

  • Products : 2-(5-Nitro-3-indolyl)-2-oxoacetic acid, which exhibits enhanced solubility for biochemical assays .

  • Applications : Intermediate for synthesizing amides via coupling reactions .

Pd-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation enables functionalization at the indole ring:

Reaction TypeConditionsProductsYieldSource
AlkoxycarbonylationPdCl₂, CO (1 atm), MeOH, 80°C, 24hMethyl 2-(5-nitro-3-indolyl)acetate68–74%
AminocarbonylationPd(OAc)₂, CO, amine, 100°C, 48hIndole-3-acetamide derivatives45–66%

These reactions expand structural diversity for drug discovery, particularly in generating analogs with modified pharmacokinetic properties .

Spirocyclization and Rearrangement Reactions

The nitro group facilitates spirocyclization under phosphoryl chloride (POCl₃) activation:

  • Conditions : POCl₃, DMF, 0°C → RT, 12 hours .

  • Products : Spirocyclic isoxazoles or nitriles via nitronate intermediates .

  • Mechanism :

    • Nitro group activation to nitronate species.

    • Cyclization to form spiro-intermediates.

    • Rearrangement to yield 2-(indol-2-yl)acetonitriles .

This pathway is exploited in synthesizing heterocyclic scaffolds for antimicrobial and anticancer agents .

Electrophilic Substitution at the Indole Ring

The electron-rich indole core undergoes electrophilic substitution, primarily at the 2- and 6-positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces additional nitro groups.

  • Halogenation : NBS or NCS in DMF yields brominated/chlorinated derivatives .

Stability and Reactivity Under Extreme Conditions

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.

  • pH Sensitivity :

    • Acidic (pH < 3) : Ester hydrolysis accelerates.

    • Basic (pH > 10) : Nitro group reduction competes with hydrolysis .

This compound’s multifunctional reactivity positions it as a critical building block in synthetic and medicinal chemistry. Its applications span enzyme inhibition studies , antimicrobial agent development , and the synthesis of complex heterocycles . Further research into its photochemical properties and catalytic asymmetric reactions could unlock additional utility.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions, reductions, and oxidations. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves the nitration of an indole derivative followed by esterification. For example, starting from 3-indoleacetic acid, the nitro group is introduced at the 5-position, followed by esterification with methanol. This method not only produces the desired compound but also allows for modifications that can lead to various derivatives with distinct properties.

Synthetic Method Description
NitrationIntroduction of a nitro group to the indole ring.
EsterificationFormation of the methyl ester from the carboxylic acid.
ReductionTransformation of nitro groups to amino groups for further functionalization.

Biological Applications

Enzyme Inhibition Studies
Research has indicated that this compound may act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism. Inhibitors of MAO-B are being explored as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease . Studies show that compounds similar to this indole derivative exhibit protective effects against oxidative stress in neuronal cells, suggesting their utility in neuroprotection .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Indole derivatives are known for their ability to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are overexpressed in various cancers. Research indicates that this compound may interfere with these pathways, promoting apoptosis in cancer cells .

Industrial Applications

Production of Dyes and Pigments
In addition to its applications in research, this compound is used in the industrial sector for producing dyes and pigments. The compound's unique chemical structure allows it to participate in reactions that yield vibrant colors suitable for various materials.

Case Study 1: MAO-B Inhibition

A study published indicated that several indole-based compounds, including this compound, demonstrated significant inhibition of MAO-B activity at low concentrations (IC50 values in the nanomolar range). These findings suggest potential pathways for developing new treatments for Parkinson's disease focused on neuroprotection against oxidative stress .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing novel isatin–indole conjugates revealed that compounds derived from this compound exhibited potent activity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). This highlights the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active indole derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitro-Substituted Indoles

The position of the nitro group on the indole ring significantly impacts electronic properties and bioactivity.

Compound Name CAS Number Substituent Position Molecular Formula Key Properties/Applications Reference
Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate 163160-57-4 C5-nitro C₁₁H₈N₂O₅ Intermediate for neuroprotective agents
Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate 885273-86-9 C6-nitro C₁₁H₈N₂O₅ Lower electron-withdrawing effect compared to C5-nitro isomer; explored in kinase inhibition studies
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate 91974-32-2 C6-nitro C₁₂H₁₀N₂O₅ Ethyl ester enhances lipophilicity; used in fluorescence probes

Ester Group Variations

The ester moiety (methyl vs. ethyl) influences solubility and metabolic stability.

Compound Name CAS Number Ester Group Molecular Weight Bioactivity Notes Reference
This compound 163160-57-4 Methyl 248.19 g/mol Higher metabolic stability in vitro
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate 91974-31-1 Ethyl 262.22 g/mol Improved cell membrane permeability

Substituent Variations on the Indole Ring

Substituents such as halogens or alkoxy groups alter electronic and steric profiles.

Compound Name CAS Number Substituent Molecular Formula Key Differences Reference
Methyl 2-(5-Fluoro-3-indolyl)-2-oxoacetate 408356-39-8 C5-fluoro C₁₁H₈FNO₄ Enhanced neuroprotective activity compared to nitro analogs
Methyl 2-(5-Methoxy-3-indolyl)-2-oxoacetate 4504-12-5 C5-methoxy C₁₂H₁₁NO₄ Electron-donating methoxy group reduces reactivity; used in antioxidant studies
Methyl 2-(1-Methyl-3-indolyl)-2-oxoacetate 151490-40-3 N1-methyl C₁₂H₁₁NO₃ N-methylation improves stability against oxidation

Key Insight : Nitro groups enhance electrophilicity, making the C5-nitro derivative more reactive in nucleophilic additions compared to methoxy or fluoro analogs .

Biological Activity

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate, a compound with the CAS number 163160-57-4, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its diverse biological properties. The presence of the nitro group and the ester functionality contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of indole derivatives, including this compound.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µM)MBC (µM)Target Organisms
This compoundTBDTBDGram-positive and Gram-negative bacteria
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives37.9–113.857.8–118.3S. aureus, L. monocytogenes

Recent evaluations have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains, often outperforming traditional antibiotics such as ampicillin and streptomycin . The minimal inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at relatively low concentrations.

Anticancer Activity

The indole framework is also associated with anticancer properties. Research has shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Indole Derivatives in Cancer Treatment

In a study examining the effects of indole derivatives on cancer cell lines, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer types, including breast and colon cancer . The mechanism of action often involves the induction of cell cycle arrest and apoptosis through pathways involving caspases and reactive oxygen species (ROS) .

Table 2: Cytotoxicity of Indole Derivatives

CompoundIC50 (µM)Cell Lines
This compoundTBDVarious cancer cell lines (e.g., MCF7, HCT116)
Fascaplysin0.6–4Human colon carcinoma HCT-116

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Indole derivatives may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Q & A

Q. What are the established synthetic routes for Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves a two-step process:

Nitration of the indole precursor : Introduction of the nitro group at the 5-position of the indole ring using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Coupling with methyl oxoacetate : The nitrated indole is reacted with methyl oxoacetate in acetic acid under reflux, often catalyzed by protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂). Slow evaporation from methanol/water (e.g., 150 mL, 1:1 v/v) yields crystalline product .
Critical Conditions :

  • Strict temperature control during nitration to prevent side reactions.
  • Use of anhydrous solvents to avoid hydrolysis of the ester group.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments focus on the indole NH (~12 ppm, broad singlet), nitro group deshielding effects on adjacent protons, and ester carbonyl (~165–170 ppm).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Crystallography :
    • Single crystals grown via slow evaporation are analyzed using X-ray diffraction. SHELXL software refines structures, with emphasis on validating bond angles (e.g., C3–N1–O1 nitro group geometry) and hydrogen-bonding networks (e.g., indole NH∙∙∙O interactions) .

Advanced Research Questions

Q. What strategies are employed to optimize the yield and purity of this compound during large-scale synthesis?

Methodological Answer:

  • Reaction Engineering :
    • Use of flow chemistry for precise control of nitration exothermicity.
    • Catalytic methods (e.g., Cu(I)-mediated cross-coupling) to enhance regioselectivity .
  • Purification :
    • Recrystallization from ethanol/water mixtures (gradient cooling) to remove nitro-byproducts.
    • Column chromatography (silica gel, hexane/ethyl acetate eluent) for lab-scale purity (>98%) .
  • Analytical QC :
    • HPLC-PDA (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm .

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use validated cell lines (e.g., HeLa for anti-proliferative studies) and consistent IC₅₀ protocols (e.g., MTT assay, 48-h incubation).
    • Control for nitro-reductase activity in cellular models, which may metabolize the compound .
  • Data Reconciliation :
    • Compare crystallographic data (e.g., nitro group orientation) to computational docking results (e.g., AutoDock Vina) to confirm binding modes.
    • Replicate conflicting studies under identical conditions (solvent, concentration, temperature) .

Q. What computational or experimental approaches are used to study the reactivity of the nitro group in this compound under varying conditions?

Methodological Answer:

  • Computational Modeling :
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution sites and nitro group reduction potentials .
  • Experimental Probes :
    • Electrochemical Analysis : Cyclic voltammetry in DMF/TBAP evaluates nitro reduction peaks (-0.5 to -1.0 V vs. Ag/AgCl).
    • Kinetic Studies : Monitor nitro group stability under acidic/alkaline conditions via UV-Vis spectroscopy (λ = 400 nm for nitroso intermediates) .

Q. How do researchers validate the neuroprotective mechanisms of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models :
    • Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate excitotoxicity) with compound pretreatment (1–10 µM). Measure viability via LDH release and ROS levels .
  • In Vivo Models :
    • Murine middle cerebral artery occlusion (MCAO) tests: Administer compound (10 mg/kg, i.p.) pre- and post-ischemia. Assess infarct volume via TTC staining and neurological scores .
  • Mechanistic Probes :
    • Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and nitric oxide synthase (iNOS) inhibition .

Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity in cancer cells (e.g., IC₅₀ ranging from 5 µM to >50 µM).
Resolution Steps :

Verify compound identity via HRMS and ¹H NMR.

Standardize cell culture conditions (e.g., serum concentration, passage number).

Test metabolite activity (e.g., nitro-reduced analogs) to rule out assay interference .

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